3-Bromo Nevirapine

Übersicht

Beschreibung

3-Bromo Nevirapine is a derivative of Nevirapine, a non-nucleoside reverse transcriptase inhibitor widely used in the treatment of human immunodeficiency virus (HIV) infection. This compound is characterized by the presence of a bromine atom at the third position of the Nevirapine molecule, which can significantly alter its chemical properties and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo Nevirapine typically involves the bromination of Nevirapine or its intermediates. One common method is the bromination of N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo Nevirapine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: These reactions can modify the functional groups on the Nevirapine scaffold, potentially altering its biological activity.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to avoid over-oxidation.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted Nevirapine derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products .

Wissenschaftliche Forschungsanwendungen

Synthesis of Nevirapine Metabolites

One of the primary applications of 3-Bromo Nevirapine is as a chemical intermediate in synthesizing Nevirapine and its metabolites. These metabolites are crucial for understanding the pharmacokinetic and pharmacodynamic properties of Nevirapine, which can inform the development of improved HIV treatment strategies. The synthesis process typically involves several chemical reactions that modify the compound to produce various metabolites, providing insights into their therapeutic effects and potential side effects.

Reverse Transcriptase Inhibition

This compound functions effectively as a reverse transcriptase inhibitor. It binds to the reverse transcriptase enzyme, preventing HIV replication. The presence of the bromine atom enhances its interaction with the enzyme's active site, potentially improving efficacy against different HIV strains. Studies have shown that modifications at the 3-position can affect binding affinity and resistance profiles in mutant strains, making it a valuable compound for further research in HIV treatment .

Potential for Drug Resistance Studies

Research has indicated that this compound may also be useful in studying drug resistance mechanisms in HIV. By analyzing its interactions with both wild-type and mutant forms of reverse transcriptase, researchers can gain insights into how certain mutations affect drug efficacy. This knowledge is essential for developing new drugs that can overcome resistance issues associated with existing treatments .

Development of New Antiviral Agents

Beyond its role in synthesizing Nevirapine metabolites, this compound serves as a template for developing new compounds targeting various viral infections. Its structural characteristics allow researchers to modify it further to enhance antiviral activity or reduce toxicity, potentially leading to novel therapeutic agents .

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their characteristics and biological activities:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Nevirapine | Non-brominated version; widely used anti-HIV drug | Strong reverse transcriptase inhibitor |

| 4-Bromo-2,6-dimethylphenol | Contains bromine but lacks pyridine ring | Antioxidant properties |

| Efavirenz | Similar mechanism; different chemical structure | Non-nucleoside reverse transcriptase inhibitor |

| Rilpivirine | Another analog; different substitution pattern | Effective against resistant strains |

This compound is distinguished by its specific halogenation at the third position, which influences its binding affinity and biological activity against HIV compared to these other compounds.

Case Studies and Research Findings

Recent studies have focused on evaluating the efficacy of this compound against HIV-1 reverse transcriptase. For instance, one study assessed its inhibitory potency compared to other NNRTIs through ELISA-based assays, demonstrating significant inhibition rates against both wild-type and mutant strains .

Additionally, research has explored the metabolic pathways associated with this compound, revealing insights into its potential side effects and interactions with liver enzymes that could influence its pharmacokinetics .

Wirkmechanismus

3-Bromo Nevirapine exerts its effects by binding to the reverse transcriptase enzyme of the HIV-1 virus. This binding disrupts the enzyme’s catalytic site, inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities. As a result, the replication of the viral genome is halted, preventing the virus from proliferating .

Molecular Targets and Pathways: The primary molecular target of this compound is the reverse transcriptase enzyme. By binding to this enzyme, the compound interferes with the viral replication process, ultimately reducing the viral load in infected individuals .

Vergleich Mit ähnlichen Verbindungen

Nevirapine: The parent compound, widely used in HIV treatment.

Etravirine: Another non-nucleoside reverse transcriptase inhibitor with a different chemical structure but similar mechanism of action.

Rilpivirine: A newer non-nucleoside reverse transcriptase inhibitor with improved resistance profiles

Uniqueness of 3-Bromo Nevirapine: this compound is unique due to the presence of the bromine atom, which can enhance its binding affinity to the reverse transcriptase enzyme and potentially improve its efficacy. Additionally, the bromine atom can serve as a handle for further chemical modifications, allowing the synthesis of a wide range of derivatives with diverse biological activities .

Biologische Aktivität

3-Bromo Nevirapine is a derivative of the well-known antiretroviral drug Nevirapine (NVP), which is primarily used in the treatment of HIV-1 infections. This article explores the biological activity of this compound, focusing on its efficacy against HIV, metabolic characteristics, and potential side effects.

Overview of Nevirapine and Its Derivatives

Nevirapine belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). It works by binding to the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA, thus inhibiting viral replication. However, resistance to NVP can develop rapidly due to mutations in the viral genome, necessitating the exploration of new derivatives like this compound that may offer improved efficacy and safety profiles.

Antiviral Efficacy

This compound has demonstrated significant antiviral activity against HIV-1. In comparative studies, it exhibited an effective concentration (EC50) of approximately 6.3 μM, indicating its potency as an inhibitor of HIV-1 reverse transcriptase . This level of activity suggests that this compound could be a viable candidate for further development as an NNRTI.

Resistance Profiles

The effectiveness of NNRTIs, including this compound, can be compromised by mutations such as K103N and Y181C in the reverse transcriptase enzyme. Studies highlight that while first-generation NNRTIs show significant loss of activity with these mutations, newer derivatives are being designed to maintain efficacy against resistant strains .

CYP450 Interactions

One of the critical factors influencing the pharmacokinetics of this compound is its interaction with cytochrome P450 enzymes, particularly CYP3A4. Research indicates that this compound induces CYP3A4 mRNA expression but does not significantly alter its hydroxylation activity at certain concentrations . This dual role suggests that while it may enhance its own metabolism, it could also affect the metabolism of co-administered drugs.

Toxicity and Side Effects

Nevirapine is associated with several adverse effects, including hepatotoxicity and skin reactions. The introduction of bromine at the 3-position aims to mitigate some of these toxicities by altering metabolic pathways. Initial findings suggest that this compound may reduce the incidence of skin rash observed with traditional NVP treatment .

Case Studies and Research Findings

Several studies have assessed the biological activity and safety profile of this compound:

- Clinical Trial BI 1090 : This trial evaluated NVP in combination with other antiretroviral agents. Although not directly involving this compound, it provides context for understanding NVP's clinical efficacy and safety profile .

- In Vitro Studies : Laboratory studies have shown that this compound maintains potent anti-HIV activity while potentially reducing cytotoxic effects compared to NVP .

Comparative Data Table

| Compound | EC50 (μM) | CYP Induction | Major Side Effects |

|---|---|---|---|

| Nevirapine | 2.0 | Yes | Hepatotoxicity, Rash |

| This compound | 6.3 | Yes | Reduced incidence of rash |

Eigenschaften

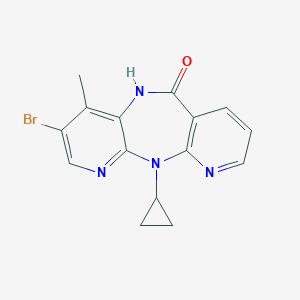

IUPAC Name |

6-bromo-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN4O/c1-8-11(16)7-18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKLVNOONYNOIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1Br)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443572 | |

| Record name | 3-Bromo Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284686-21-1 | |

| Record name | 3-Bromo Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How effective is 3-Bromo Nevirapine at inhibiting HIV reverse transcriptase compared to Nevirapine?

A1: The research indicates that this compound demonstrates a promising ability to inhibit HIV reverse transcriptase, albeit with slightly lower potency than Nevirapine. The IC50 value for this compound was determined to be 3.0 uM, while Nevirapine exhibited an IC50 of 0.5 uM. [] This suggests that this compound requires a higher concentration to achieve a similar level of enzyme inhibition compared to Nevirapine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.